

Comparing the efficacy of Cycloastragenol and TA-65 in scientific literature

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An Objective Comparison of Cycloastragenol and TA-65 in Scientific Literature

Introduction

In the realm of aging research and cellular health, the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, has emerged as a key area of investigation. Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, contributing to cellular aging and senescence. **Cycloastragenol** (CAG) and TA-65 are two compounds derived from the root of Astragalus membranaceus that have garnered significant attention for their potential to activate telomerase and, consequently, combat agerelated cellular decline. This guide provides an objective comparison of their efficacy as documented in scientific literature, targeting researchers, scientists, and drug development professionals.

Cycloastragenol is a naturally occurring small molecule, a triterpenoid saponin, that is considered the active aglycone of astragaloside IV.[1][2] TA-65 is a proprietary dietary supplement that is also derived from Astragalus membranaceus and is described as a small molecule telomerase activator.[3][4][5] While the exact composition of TA-65 is not publicly disclosed, it is understood to contain a substance related to **cycloastragenol** in a formulation designed for enhanced bioavailability.[6][7][8]

Quantitative Data on Efficacy





The following tables summarize the quantitative data from key studies on the effects of **Cycloastragenol** and TA-65 on telomerase activation and telomere length.

Table 1: In Vitro and In Vivo Studies on Cycloastragenol (CAG)



Study Type	Model System	Concentration/ Dose	Key Findings	Reference
In Vitro	Human Neonatal Keratinocytes (HEKn)	3 μΜ	Greatest telomerase activation, similar to Epidermal Growth Factor (EGF) at 50 ng/ml. Doubled cell growth after 6 days of treatment.	[9]
In Vitro	PC12 cells, primary cortical and hippocampal neurons	0.1-0.3 μΜ	Induced telomerase activity.	[9]
In Vitro	Mouse Embryonic Fibroblasts (MEFs) haploinsufficient for TERC	Not specified	Activates telomerase and lengthens telomeres in a telomerase- dependent manner.	[1]
In Vivo	Rats	10, 20, and 40 mg/kg (oral)	Oral bioavailability of approximately 25.70% at 10 mg/kg.	[10]
In Vivo	Mice	Not specified	Dietary supplementation increases Telomerase Reverse Transcriptase (TERT)	[1]



expression in bone marrow, lungs, heart, brain, and liver.

Table 2: Clinical and Preclinical Studies on TA-65



Study Type	Model System/Sub jects	Dose	Duration	Key Findings	Reference
Human Clinical Trial (Randomized , Double- Blind, Placebo- Controlled)	117 CMV- positive subjects (53- 87 years)	Low Dose: 250 U (8 mg active ingredient)	12 months	Significant increase in telomere length (530 ± 180 bp; p = 0.005) compared to placebo group which lost telomere length (290 ± 100 bp; p = 0.01).	[3][4]
Human Clinical Trial (Randomized , Double- Blind, Placebo- Controlled)	117 CMV- positive subjects (53- 87 years)	High Dose: 1000 U (32 mg active ingredient)	12 months	No statistically significant change in telomere length.	[3][4]



In Vivo	Female Mice	Dietary supplementat ion	3 months	Increased telomerase activity by approximatel y two-fold in mouse fibroblasts. Elongation of short telomeres and reduction of DNA damage.	[5]
In Vivo	Mice	Dietary supplementat ion	3 months	10-fold increase in mouse TERT mRNA and protein levels in the liver.	[5]

Experimental Protocols Key Experiment: Randomized, Double-Blind, Placebo-

Controlled Study of TA-65

Objective: To evaluate the effect of TA-65 on telomere length in humans.

Study Design: A randomized, double-blind, placebo-controlled study was conducted over a 12-month period.[3][4]

Participants: 117 relatively healthy cytomegalovirus (CMV)-positive subjects aged between 53 and 87 years.[3][4]

Intervention:



- Low-Dose Group (n=23): Received one capsule of TA-65 (250 U, containing 8 mg of the active ingredient) and three placebo capsules daily.[3]
- High-Dose Group (n=22): Received four capsules of TA-65 (total 1000 U, containing 32 mg of the active ingredient) daily.[3]
- Placebo Group (n=52): Received four placebo capsules daily.[3]

Methodology:

- Telomere Length Measurement: Telomere length was measured at baseline, 3, 6, 9, and 12 months. The specific method for telomere length analysis was likely quantitative PCR (qPCR) or a similar high-throughput method, though the abstract does not specify the exact technique.
- Study Cycles: The study involved 104-day cycles, consisting of 90 days of product/placebo intake followed by a 14-day washout period.[3]

Statistical Analysis: Changes in telomere length from baseline were compared between the groups using appropriate statistical tests (e.g., t-tests or ANOVA) with p-values calculated to determine statistical significance.[3][4]

Key Experiment: In Vitro Telomerase Activation by Cycloastragenol

Objective: To determine the effect of **Cycloastragenol** (CAG) on telomerase activity in human cells.

Cell Line: Human Neonatal Keratinocytes (HEKn).[9]

Treatment: HEKn cells were treated with varying concentrations of CAG (0.01-10 μ M) for 24 hours. A vehicle control (DMSO) and a positive control (Epidermal Growth Factor, EGF, at 50 ng/ml) were also used.[9]

Methodology:

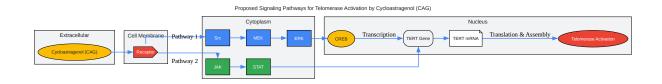


- Telomerase Activity Assay: Telomerase activity in the cell lysates was measured using the Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) assay. This is a highly sensitive PCR-based method that quantifies the amount of telomeric repeats added to a substrate by telomerase.[9]
- Cell Proliferation Assay: To assess the effect on cell growth, an MTT assay was performed on HEKn cells treated with 3 μM CAG for 6 days.[9]

Data Analysis: Telomerase activity was expressed as a fold change relative to the vehicle control. Statistical significance was determined using appropriate statistical tests.[9]

Signaling Pathways and Experimental Workflow

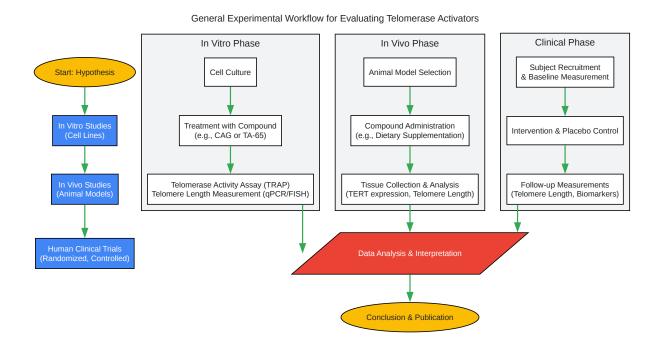
The following diagrams illustrate the proposed signaling pathways for telomerase activation by **Cycloastragenol** and a typical experimental workflow for evaluating telomerase activators.



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Caption: Proposed signaling pathways for **Cycloastragenol** (CAG)-mediated telomerase activation.





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Caption: A generalized experimental workflow for the evaluation of telomerase activators.

Comparative Analysis and Discussion

Direct, head-to-head comparative studies of **Cycloastragenol** and TA-65 are lacking in the published scientific literature, making a definitive statement on their relative efficacy challenging. However, based on the available data, several points can be discussed.

Efficacy: The most robust evidence for in vivo efficacy in humans comes from the clinical trial on TA-65.[3][4] The low dose of TA-65 demonstrated a statistically significant increase in telomere length over a 12-month period.[3][4] Interestingly, the high dose did not show a



significant effect, suggesting a potential bell-shaped dose-response curve.[3] For **Cycloastragenol**, while preclinical studies are promising, demonstrating telomerase activation in various cell types and increased TERT expression in animal tissues, there is a lack of published, peer-reviewed clinical trials with the same level of rigor as the TA-65 study to quantify its effect on telomere length in humans.[1][9]

Bioavailability and Formulation: TA-65 is marketed as a product with enhanced bioavailability. [6][7] The clinical trial on TA-65 used a specific formulation (TA-65MD) designed to improve its absorption.[3] Studies on **Cycloastragenol** have indicated that while it is absorbed through the intestinal epithelium, it undergoes extensive first-pass metabolism in the liver, which could limit its oral bioavailability.[2][11] This suggests that the formulation of the delivery system is a critical factor in the in vivo efficacy of these compounds.

Mechanism of Action: Both compounds are believed to exert their effects through the activation of telomerase. The proposed signaling pathways for **Cycloastragenol** involve the activation of several kinases, including Src/MEK/ERK and JAK/STAT pathways, which ultimately lead to increased expression of TERT, the catalytic subunit of telomerase.[2] The precise molecular interactions of the active component in TA-65 are proprietary but are presumed to be similar, focusing on the upregulation of telomerase activity.[12]

Conclusion

Both **Cycloastragenol** and TA-65 have demonstrated the ability to activate telomerase in preclinical studies. TA-65 has further substantiated this with a randomized, double-blind, placebo-controlled clinical trial in humans, showing a statistically significant increase in telomere length at a specific low dose. The formulation of TA-65 is designed for enhanced bioavailability, which may be a key factor in its observed in vivo effects. While **Cycloastragenol** shows promise in in vitro and animal studies, more rigorous clinical trials are needed to establish its efficacy in humans and to allow for a direct comparison with TA-65. Future research should focus on head-to-head comparative studies and further elucidation of the dose-response relationship for both compounds.

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